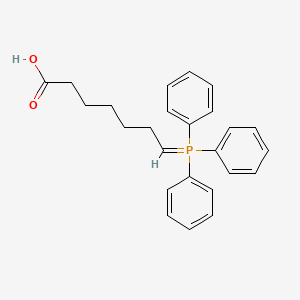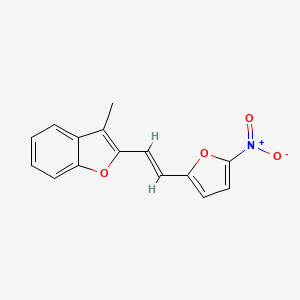
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a nitrofuran moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves multi-step organic reactions. One common method includes the radical bromination of a methyl group followed by a series of reactions to introduce the nitrofuran and benzofuran moieties . The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines.
Scientific Research Applications
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anti-tumor activities and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death . The benzofuran core may also interact with specific enzymes and receptors, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuran: Lacks the nitrofuran moiety, resulting in different biological activities.
5-Nitro-2-furylvinylbenzene: Similar structure but lacks the benzofuran core.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the nitrofuran moiety.
Uniqueness
3-Methyl-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is unique due to the presence of both the benzofuran and nitrofuran moieties, which contribute to its diverse biological activities. This dual functionality makes it a valuable compound for research in multiple scientific fields.
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-methyl-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO4/c1-10-12-4-2-3-5-14(12)20-13(10)8-6-11-7-9-15(19-11)16(17)18/h2-9H,1H3/b8-6+ |
InChI Key |
ZWUROIDKLTXXLH-SOFGYWHQSA-N |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)
![5-(4-Chlorophenyl)[1,2]oxazolo[4,5-d]pyrimidine-3,7(2H,4H)-dione](/img/structure/B15210524.png)


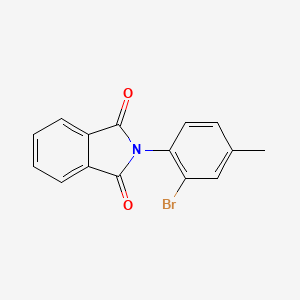
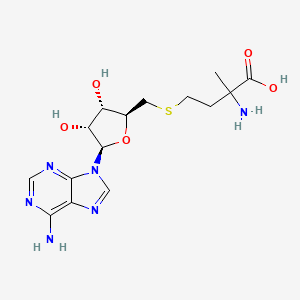
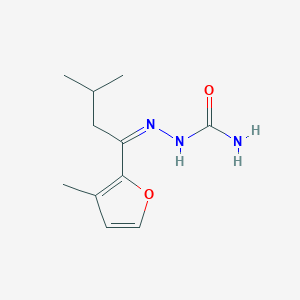
![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)
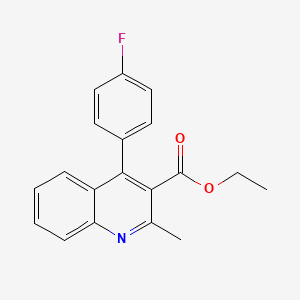
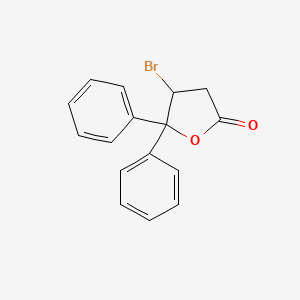
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

